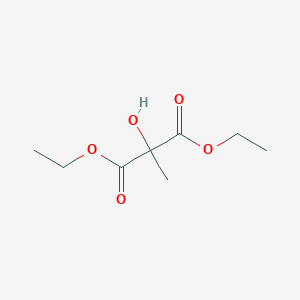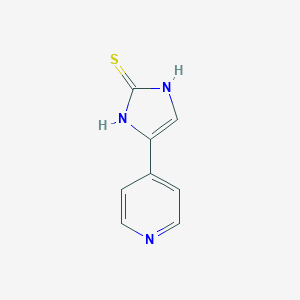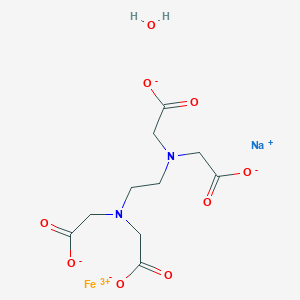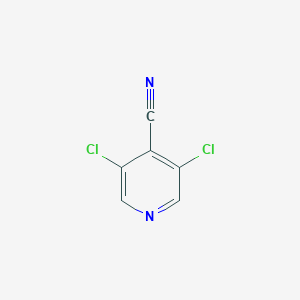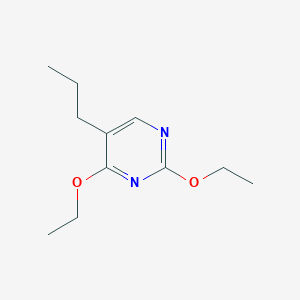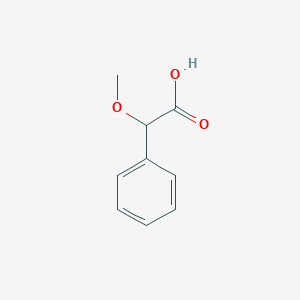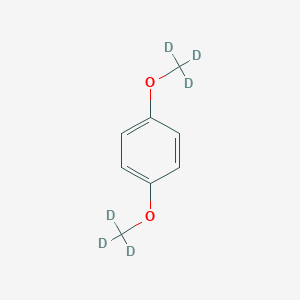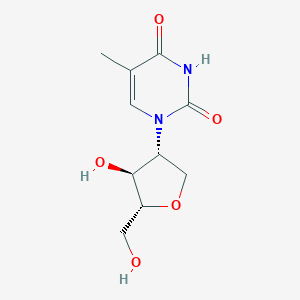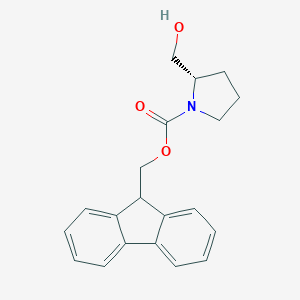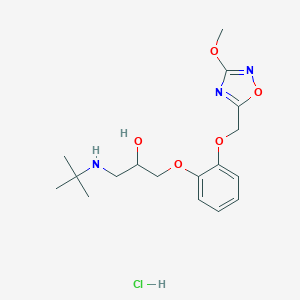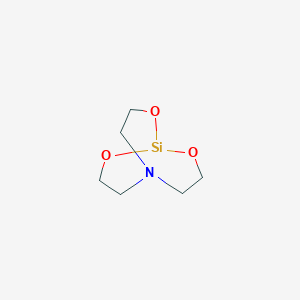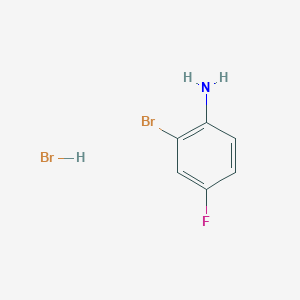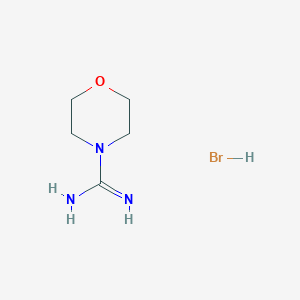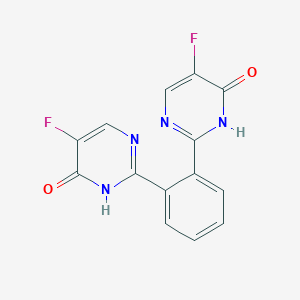
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and is known for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, which play a crucial role in various biochemical pathways. This inhibition can lead to the modulation of various cellular processes, which can have therapeutic applications.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) have been studied extensively. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. Additionally, this compound has also been shown to have potential applications in the treatment of various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) in lab experiments is its ease of synthesis. This compound can be synthesized using a simple and straightforward method, making it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
The potential applications of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) are vast, and there are several future directions that can be explored. One of the primary directions is the synthesis of various bioactive molecules using this compound as a starting material. Additionally, the development of new metal complexes using this compound as a ligand can also lead to new applications in catalysis and material science. Further research can also be conducted to understand the mechanism of action of this compound and to explore its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) is a promising compound that has gained significant attention in the field of scientific research. This compound has various applications in medicinal chemistry, material science, and catalysis. The synthesis of this compound is simple and straightforward, making it readily available for research purposes. The potential applications of this compound are vast, and further research can lead to new discoveries and developments in various fields.
Synthesemethoden
The synthesis of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) involves the reaction of 2,2'-(phenylene)bis(5-fluoro) with cyanoacetamide in the presence of a base. The reaction takes place at a high temperature, and the resulting product is purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) has various applications in scientific research. One of the primary applications is in the field of medicinal chemistry, where this compound is used as a starting material for the synthesis of various bioactive molecules. This compound has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
143501-89-7 |
|---|---|
Produktname |
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro- |
Molekularformel |
C14H8F2N4O2 |
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
5-fluoro-2-[2-(5-fluoro-6-oxo-1H-pyrimidin-2-yl)phenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H8F2N4O2/c15-9-5-17-11(19-13(9)21)7-3-1-2-4-8(7)12-18-6-10(16)14(22)20-12/h1-6H,(H,17,19,21)(H,18,20,22) |
InChI-Schlüssel |
CAOHYWHMHUVSOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC=C(C(=O)N2)F)C3=NC=C(C(=O)N3)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC=C(C(=O)N2)F)C3=NC=C(C(=O)N3)F |
Andere CAS-Nummern |
143501-89-7 |
Synonyme |
5-fluoro-2-[2-(5-fluoro-4-oxo-3H-pyrimidin-2-yl)phenyl]-3H-pyrimidin-4 -one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



